molecular formula C19H19ClF2N2O3S B2878695 N-(3-chloro-4-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021041-41-7

N-(3-chloro-4-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2878695
CAS No.: 1021041-41-7
M. Wt: 428.88
InChI Key: VCYPNVTWCBQUQP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClF2N2O3S and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has been conducted on the synthesis of acetamide derivatives with antibacterial potential. For instance, a study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The compound with a 2-methylphenyl group showed significant growth inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antithrombotic Properties

Another application is in the development of antithrombotic agents. SSR182289A, a novel thrombin inhibitor, demonstrated potent oral antithrombotic properties in various animal models of venous, arterio-venous shunt, and arterial thrombosis (Lorrain et al., 2003).

Anticancer Activity

Sulfonamide derivatives have been investigated for their cytotoxic activities against cancer cell lines. For example, certain novel sulfonamide derivatives were synthesized and screened for their anticancer activity, with some compounds showing potent activity against breast and colon cancer cell lines (Ghorab et al., 2015).

Enzyme Inhibition

Research has also focused on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives for enzyme inhibition. These compounds showed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential applications in treating neurodegenerative diseases (Khalid et al., 2014).

Immune Response Modulation

Additionally, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) has been identified as an orally active compound capable of modifying the reactivity of lymphoid cell populations affected by tumor growth, enhancing macrophage inhibitory effects on tumor cells, and possibly interfering with suppressor cells. This suggests potential applications in augmenting the immune response to tumors (Wang et al., 2004).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O3S/c20-17-11-14(6-9-18(17)22)23-19(25)12-15-3-1-2-10-24(15)28(26,27)16-7-4-13(21)5-8-16/h4-9,11,15H,1-3,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPNVTWCBQUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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